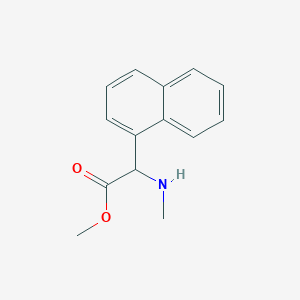
Methyl 2-(methylamino)-2-(1-naphthyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is an organic compound that belongs to the class of naphthylamines. This compound is characterized by the presence of a naphthalene ring, which is a fused pair of benzene rings, and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-2-(1-naphthyl)acetate typically involves the reaction of 1-naphthylacetic acid with methylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: Typically around 50-100°C.
Catalyst: Commonly used catalysts include acids or bases to facilitate the esterification process.
Solvent: Solvents like methanol or ethanol are often used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction parameters are optimized to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of naphthoquinones.
Reduction: Reduction reactions may lead to the formation of naphthylamines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Naphthoquinones.
Reduction Products: Naphthylamines.
Substitution Products: Various esters and amides.
Scientific Research Applications
Methyl 2-(methylamino)-2-(1-naphthyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(methylamino)-2-(1-naphthyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with similar structural features.
Naphthylamine: An amine derivative of naphthalene.
Naphthoquinone: An oxidized form of naphthalene.
Uniqueness
Methyl 2-(methylamino)-2-(1-naphthyl)acetate is unique due to its ester functional group and the presence of a methylamino substituent. These features confer specific chemical reactivity and biological activity that distinguish it from other naphthalene derivatives.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-(methylamino)-2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c1-15-13(14(16)17-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13,15H,1-2H3 |
InChI Key |
HVJFJNFIOWQYGW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















